molecular formula C23H28N2O8S B2531184 Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid CAS No. 1051924-44-7

Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid

Cat. No. B2531184
CAS RN: 1051924-44-7
M. Wt: 492.54
InChI Key: MWQHQZJFVVYWMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel organic compounds often involves multi-step reactions and careful structural elucidation. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and characterized using various spectroscopic techniques, including UV, FT-IR, 1H, and 13C NMR spectroscopy . Similarly, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . These studies highlight the importance of careful synthesis and characterization in the development of new compounds with potential applications.

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. Single crystal X-ray diffraction studies have been used to confirm the structure of synthesized compounds, providing detailed information about their crystal systems and lattice parameters . Additionally, density functional theory (DFT) calculations, including the Atoms in Molecules (AIM) approach, have been employed to analyze intermolecular interactions and to predict nonlinear optical properties, as well as to calculate polarizability and hyperpolarizabilities . These analyses are essential for the design of materials with specific electronic and optical properties.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. The electronic transitions and potential reactions can be correlated through Natural Bond Orbital (NBO) computations, which also help in identifying electrophilic and nucleophilic regions using the Molecular Electrostatic Potential (MESP) plot . Understanding these regions is important for predicting how a compound will react under different conditions and with various reagents, which is essential for its application in chemical synthesis and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its thermal behavior, can be analyzed through the calculation of thermodynamic properties, including heat capacity, entropy, and enthalpy change at various temperatures . These properties are important for determining the stability and suitability of a compound for different applications. For example, the oral antiallergy activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be significantly potent, indicating its potential as an orally active antiallergy agent . Such analyses are crucial for the development of new pharmaceuticals and materials.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Molecular Structures and Interactions

Compounds containing morpholine groups and thiophene carboxylates have been synthesized and analyzed for their structural properties. For instance, oxime derivatives with succinimid and morpholin groups have been crystallized and studied for their interactions and network formations, highlighting the potential for developing novel compounds with specific chemical behaviors (Dinçer et al., 2005).

Pharmacological Applications

Antimicrobial and Antifungal Activities

Synthesis of benzofuro[3,2‐d]pyrimidines involving morpholine has shown promising results in screening for antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Bodke & Sangapure, 2003).

Fluorescence and Photophysical Properties

Mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers have been studied for their fluorescence properties, indicating potential applications in materials science for developing fluorescent probes or materials (Smeyanov et al., 2017).

Advanced Material Science

Novel Dyes and Pigments

The synthesis and characterization of novel thiophene-based bis-heterocyclic monoazo dyes have been explored, assessing their solvatochromic behavior, tautomeric structures, and potential applications in developing new dyes and pigments with specific properties (Karcı & Karcı, 2012).

Biomedical Research

Anticancer Research

A quinazolinone-based derivative has been synthesized and evaluated for its dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, showcasing a method to develop potent anticancer agents with specific target inhibition capabilities (Riadi et al., 2021).

Environmental and Toxicological Studies

Toxicology and Kidney Injury

Research on ethylene glycol poisoning has elucidated the toxicological pathways leading to acute oxalate nephropathy, emphasizing the environmental and health risks associated with certain chemical exposures and the importance of understanding their metabolites, such as oxalic acid, in clinical settings (Seo et al., 2012).

properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S.C2H2O4/c1-3-27-21(25)19-17(16-6-4-15(2)5-7-16)14-28-20(19)22-18(24)8-9-23-10-12-26-13-11-23;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQHQZJFVVYWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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